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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

This guide provides a detailed comparison of the bispecific antibody XmAb808 against
conventional monoclonal antibodies targeting the same pathway, with a focus on their efficacy,
mechanisms of action, and supporting experimental data. This document is intended for
researchers, scientists, and drug development professionals.

Introduction

XmADb808 is a novel, investigational bispecific antibody that targets both the B7-H3 and CD28
proteins. It is designed to provide a conditional co-stimulatory signal to T cells specifically within
the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1]
Conventional monoclonal antibodies targeting the B7-H3 pathway, such as enoblituzumab,
represent an earlier therapeutic approach. These antibodies primarily rely on antibody-
dependent cell-mediated cytotoxicity (ADCC) to eliminate tumor cells. This guide will compare
the preclinical and clinical data available for XmAb808 and enoblituzumab to highlight their
distinct mechanisms and potential therapeutic advantages.

Mechanism of Action
XmADb808: A T-Cell Co-stimulatory Bispecific Antibody

XmADb808 is a 2+1 bispecific antibody, featuring two binding domains for the tumor-associated
antigen B7-H3 and one for the T-cell co-stimulatory receptor CD28.[1] This design allows for
high avidity binding to B7-H3-expressing tumor cells. The engagement of B7-H3 on the tumor
cell and CD28 on the T cell brings the T cell into close proximity to the cancer cell and provides
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a critical "Signal 2" for T-cell activation.[1][2] This conditional activation is designed to be tumor-
specific, minimizing off-target T-cell activation and potential systemic toxicity.[1]
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Diagram 1: Mechanism of Action of XmAb808.

Conventional Anti-B7-H3 Monoclonal Antibodies:
Enoblituzumab

Enoblituzumab is a humanized IgG1 monoclonal antibody that targets B7-H3.[3][4] Its primary
mechanism of action is believed to be the induction of ADCC.[5] The Fc portion of
enoblituzumab is engineered to have an increased affinity for the activating Fcy receptor ll1A
(CD16A) on immune effector cells, such as natural killer (NK) cells, and a decreased affinity for
the inhibitory FcyRIIB (CD32B).[5] This enhanced engagement of effector cells leads to a more
potent killing of B7-H3-expressing tumor cells.
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Diagram 2: Mechanism of Action of Enoblituzumab.

Preclinical Efficacy
XmAb808

In preclinical studies, XmAb808 has demonstrated potent, tumor-selective T-cell co-stimulation.
In vitro assays have shown that XmAb808 can stimulate the secretion of IL-2 and IFNy from T
cells when co-cultured with B7-H3-positive cancer cells.[6][7] In vivo studies using human
tumor xenograft models in mice engrafted with human immune cells showed that XmAb808, in
combination with an anti-PD-1 antibody, led to significant tumor growth inhibition compared to

either agent alone.[1][7][8]

Enoblituzumab

Preclinical studies with enoblituzumab have demonstrated its ability to induce ADCC against
various B7-H3-expressing tumor cell lines.[4] In mouse xenograft models of renal and bladder
carcinoma, weekly administration of enoblituzumab resulted in sustained tumor growth
inhibition.[4]

Clinical Efficacy
XmAb808

XmADb808 is currently being evaluated in a Phase 1, first-in-human, open-label, dose-finding
and expansion study in combination with pembrolizumab in patients with advanced solid
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tumors (NCT05585034).[9][10] As of early 2025, the dose-escalation portion of the study is
complete, and a maximum tolerated dose has not been reached.[11] However, two dose-
limiting toxicities (an infusion-related reaction and immune-related hepatitis with grade 4 liver
enzyme elevations) have been reported.[12] Xencor has stated they do not plan to initiate
expansion cohorts in combination with pembrolizumab and are evaluating potential
combinations with CD3 T-cell engaging bispecific antibodies.[2][12] Specific efficacy data, such
as objective response rates (ORR), have not yet been publicly released.

Enoblituzumab

Enoblituzumab has been evaluated in several clinical trials. In a Phase 1/2 study in
combination with pembrolizumab (NCT02475213), the following ORRsS were observed in
checkpoint inhibitor-naive patients:

e Head and Neck Squamous Cell Carcinoma (HNSCC): 33.3% (6 out of 18 evaluable patients)
e Non-Small Cell Lung Cancer (NSCLC): 35.7% (5 out of 14 evaluable patients)

In a Phase 2 trial (NCT02923180) of neoadjuvant enoblituzumab in patients with high-risk
localized prostate cancer, 66% of patients had an undetectable PSA level at 12 months post-
surgery.[5]

Comparative Data Summary
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Feature

XmAb808

Enoblituzumab

Target(s)

B7-H3 and CD28

B7-H3

Mechanism of Action

Conditional T-cell co-

stimulation

Antibody-Dependent Cell-
Mediated Cytotoxicity (ADCC)

Preclinical Efficacy

T-cell activation, tumor growth
inhibition in xenograft models
(especially in combination with
anti-PD-1)[1][7][8]

ADCC induction, tumor growth
inhibition in xenograft

models[4]

Clinical Development Stage

Phase 1 (in combination with

pembrolizumab)[9]

Phase 1 and 2 (monotherapy

and in combination)

Reported Clinical Efficacy

Data not yet publicly available

HNSCC (with pembrolizumab):
33.3% ORRNSCLC (with
pembrolizumab): 35.7%
ORRProstate Cancer
(neoadjuvant): 66% with
undetectable PSA at 12
months[5]

Safety Profile

Dose-limiting toxicities
observed (infusion-related
reaction, immune-related
hepatitis)[12]

Generally well-tolerated, with
infusion-related reactions
being the most common

adverse events.[13][14]

Experimental Protocols
XmADb808 Preclinical Xenograft Study

A representative preclinical xenograft study for XmAb808 would involve the following steps:
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Diagram 3: Representative Experimental Workflow for XmAb808 Preclinical Study.

Methodology:
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Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) are used to prevent
rejection of human cells.

Tumor Cell Implantation: Human cancer cells expressing B7-H3 (e.g., pp65-MDA-MB-231-
GFP breast cancer cells) are implanted subcutaneously into the mice.[1]

Human Immune System Reconstitution: Once tumors are established, human peripheral
blood mononuclear cells (PBMCs) are injected into the mice to create a humanized immune
system.

Treatment: Mice are randomized into different treatment groups: vehicle control, XmAb808
alone, a conventional monoclonal antibody (e.g., anti-PD-1) alone, and the combination of
XmADb808 and the conventional antibody.[1]

Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At
the end of the study, tumors are excised for analysis of immune cell infiltration and cytokine
production.

Enoblituzumab In Vitro ADCC Assay

Methodology:
Target Cells: B7-H3-positive human cancer cells are used as target cells.
Effector Cells: Human PBMCs or isolated NK cells are used as effector cells.

Assay: Target cells are labeled with a fluorescent dye (e.g., Calcein AM). Labeled target cells
are co-cultured with effector cells at various effector-to-target ratios in the presence of
increasing concentrations of enoblituzumab or a control antibody.

Readout: Cell lysis is quantified by measuring the release of the fluorescent dye from the
target cells into the supernatant using a fluorescence plate reader. The percentage of
specific lysis is calculated to determine the ADCC activity.

Conclusion

XmADbB808 represents a next-generation immunotherapy approach that leverages a bispecific
format to induce a tumor-conditional T-cell co-stimulatory signal. This mechanism is distinct
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from conventional anti-B7-H3 monoclonal antibodies like enoblituzumab, which primarily rely on
ADCC. While early clinical data for enoblituzumab in combination with checkpoint inhibitors
have shown promising response rates in certain solid tumors, the clinical efficacy of XmAb808
is still under investigation. The preclinical data for XmAb808 suggest a potent anti-tumor
activity, particularly in combination with other immunotherapies. The ongoing and future clinical
trials for XmAb808 will be crucial in determining its therapeutic potential and how it compares to
existing treatment options. The distinct mechanisms of action of these two antibody formats
may offer different therapeutic advantages in various tumor types and patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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